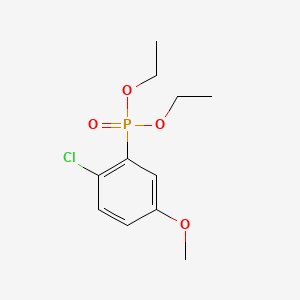
N-Hydroxypyrazine-2-carbimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClN3O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a hydroxyl group attached to a pyrazine ring, along with a carbimidoyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hydroxypyrazine-2-carbimidoyl chloride can be synthesized through the reaction of N’-hydroxypyrazine-2-carboximidamide with sodium chloride, hydrochloric acid, and acetic acid at low temperatures. The reaction mixture is stirred until it becomes transparent .
Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: this compound is reactive in substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxypyrazine-2-carbimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Hydroxypyrazine-2-carbimidoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.
Vergleich Mit ähnlichen Verbindungen
- N-Hydroxypyrazine-2-carboximidamide
- N-Hydroxypyrazine-2-carboxylic acid
- N-Hydroxypyrazine-2-carboxamide
Comparison: N-Hydroxypyrazine-2-carbimidoyl chloride is unique due to the presence of the carbimidoyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, N-Hydroxypyrazine-2-carboximidamide lacks the chloride group, making it less reactive in substitution reactions. Similarly, N-Hydroxypyrazine-2-carboxylic acid and N-Hydroxypyrazine-2-carboxamide have different functional groups, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C5H4ClN3O |
|---|---|
Molekulargewicht |
157.56 g/mol |
IUPAC-Name |
N-hydroxypyrazine-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H |
InChI-Schlüssel |
PXWOYXZGSHTRLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




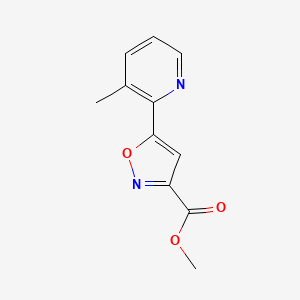
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
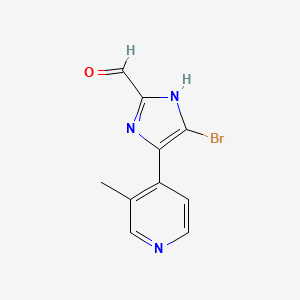
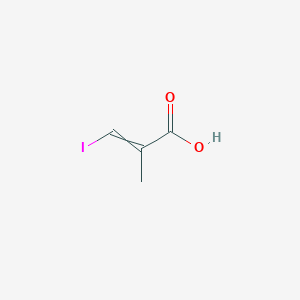

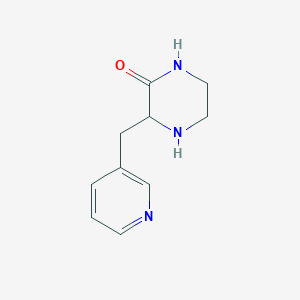
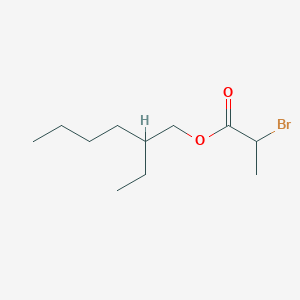
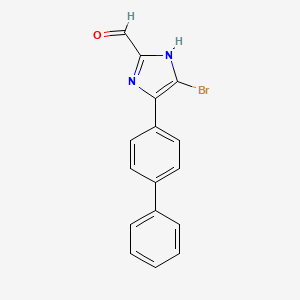
![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)

![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
